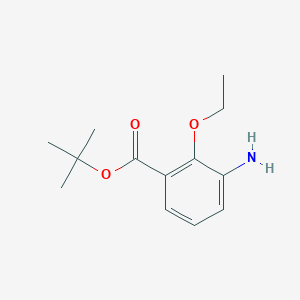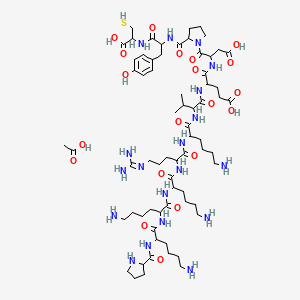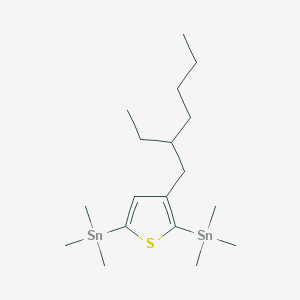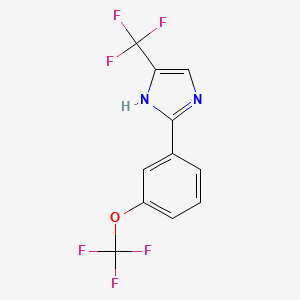
2-(3-(Trifluoromethoxy)phenyl)-4-(trifluoromethyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Trifluoromethoxy)phenyl)-4-(trifluoromethyl)-1H-imidazole is a compound that features both trifluoromethoxy and trifluoromethyl groups attached to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylating agents such as trifluoromethyl phenyl sulfone . The reaction conditions often include the presence of a catalyst and specific temperature and pressure settings to ensure the successful incorporation of the trifluoromethyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(Trifluoromethoxy)phenyl)-4-(trifluoromethyl)-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole ring.
Substitution: The trifluoromethoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperature, pressure, and the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazole compounds.
Applications De Recherche Scientifique
2-(3-(Trifluoromethoxy)phenyl)-4-(trifluoromethyl)-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(3-(Trifluoromethoxy)phenyl)-4-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- Trifluoromethyl phenyl sulfone
- 3,5-Bis(trifluoromethyl)benzyl modified triazine-based covalent organic frameworks
- (3-Trifluoromethyl)phenyl acetic acid methyl ester
Uniqueness
2-(3-(Trifluoromethoxy)phenyl)-4-(trifluoromethyl)-1H-imidazole is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups on the imidazole ring
Propriétés
Formule moléculaire |
C11H6F6N2O |
|---|---|
Poids moléculaire |
296.17 g/mol |
Nom IUPAC |
2-[3-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-imidazole |
InChI |
InChI=1S/C11H6F6N2O/c12-10(13,14)8-5-18-9(19-8)6-2-1-3-7(4-6)20-11(15,16)17/h1-5H,(H,18,19) |
Clé InChI |
AQPLNGYHDWKRRL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=C(N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R)-3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate;N,N-diethylethanamine](/img/structure/B14766891.png)

![7-bromo-2,3,4,4a,9,9a-hexahydropyrido[3,4-b]indol-1-one](/img/structure/B14766894.png)

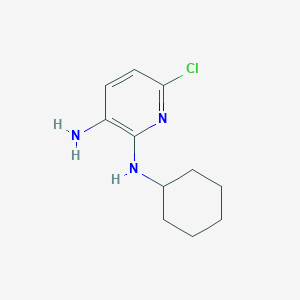

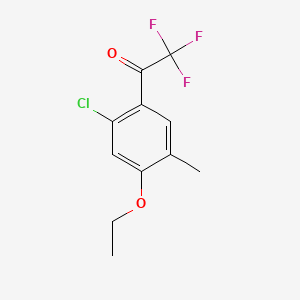
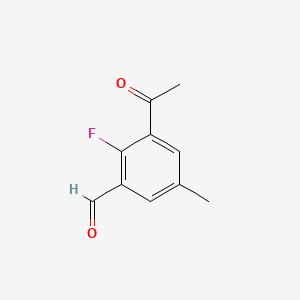

![N-[(6-bromo-2,3-dihydroinden-1-ylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B14766942.png)

